molecular formula C12H26Cl2N2 B1398295 2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220027-10-0

2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1398295
CAS No.: 1220027-10-0
M. Wt: 269.25 g/mol
InChI Key: ATJDRCIOGXPJBJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and ethanol. The compound has a molecular formula of C12H26Cl2N2 and a molecular weight of 269.254 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-ethylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives. These products can be further purified and characterized using techniques like chromatography and spectroscopy .

Scientific Research Applications

2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride include:

  • 1-(3-Pyrrolidinylmethyl)piperidine
  • 2-Ethylpiperidine
  • Pyrrolidine derivatives

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the piperidine and pyrrolidine moieties. This structural feature imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-ethyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-12-5-3-4-8-14(12)10-11-6-7-13-9-11;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJDRCIOGXPJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
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2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

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